2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid
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Overview
Description
2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid is an organic compound with the molecular formula C8H8F3NO5 and a molecular weight of 255.15 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a carboxymethyl group attached to an amino acid backbone . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid typically involves the reaction of 4,4,4-trifluoro-3-oxobut-1-en-1-ylamine with chloroacetic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives .
Scientific Research Applications
2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid can be compared with other similar compounds, such as:
2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobutyl)amino]acetic acid: This compound lacks the double bond present in 2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid, resulting in different chemical reactivity and biological activity.
2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-yl)amino]propanoic acid: This compound has an additional methyl group on the amino acid backbone, which can affect its steric properties and interactions with biological targets.
The uniqueness of 2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NO5 |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-[carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid |
InChI |
InChI=1S/C8H8F3NO5/c9-8(10,11)5(13)1-2-12(3-6(14)15)4-7(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17) |
InChI Key |
ZMGALEHAOSHFFD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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